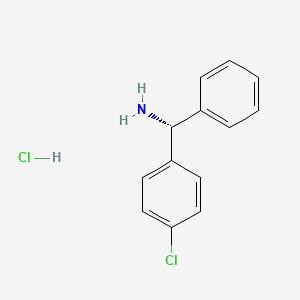

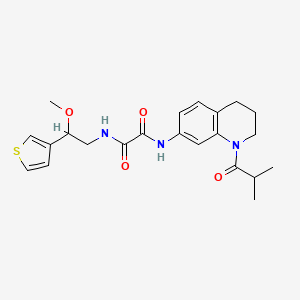

N-(3-acetylphenyl)-4-methylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-acetylphenyl)-4-methylsulfonylbenzamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activities due to the presence of the acetylphenyl and methylsulfonyl groups.

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been explored in various studies. For instance, the rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali has been reported to form p-methylsulfonylphenylacetic acid . Another study describes the synthesis of arylsulfonamide-based quinolines, which involved the reduction of a nitro function and subsequent conversion to arylsulfonamides . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have been synthesized and characterized by mass spectrometry, IR, and NMR spectroscopy . X-ray crystallography has also been used to determine the molecular structure of related compounds . These techniques could be employed to analyze the molecular structure of "this compound."

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. The rearrangement reaction of sulfonamide derivatives with alkali is one such example . Additionally, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide involved hydrogenation and esterification reactions . These reactions highlight the reactivity of the sulfonamide group and its derivatives, which could be relevant for "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and reactivity. The strong intermolecular hydrogen-bonding observed in N-(3-Thenoyl)fluorosulfonimide suggests that similar hydrogen-bonding interactions could be present in "this compound," potentially affecting its physical properties and solubility.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research in organic chemistry often focuses on the synthesis and characterization of compounds like N-(3-acetylphenyl)-4-methylsulfonylbenzamide. For instance, studies on sulfanilamide derivatives and their thermal and antimicrobial properties demonstrate methodologies that could be applied to this compound for understanding its physical and chemical properties, as well as potential biological activities (Lahtinen et al., 2014).

Biological Activities

The evaluation of biological activities, such as antimicrobial, anti-inflammatory, and enzyme inhibition effects, is a significant area of research. Studies have shown that compounds structurally related to this compound exhibit a range of biological activities. For example, novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties, suggesting potential research applications of this compound in these areas (Darwish et al., 2014).

Material Science and Electrochemical Applications

Compounds with sulfonyl groups have been explored for their electrochemical properties and applications in material science. Research into polythiophenes and their derivatives, for example, has highlighted the potential of these materials in electrochemical capacitors, indicating a possible avenue for the application of this compound in developing new materials with specific electrochemical properties (Ferraris et al., 1998).

Molecular Docking and Drug Design

Molecular docking studies are crucial in drug design, helping to predict the interaction between molecules like this compound and biological targets. This approach can provide insights into the potential therapeutic applications of compounds by understanding their binding affinities and mechanisms of action. For instance, the synthesis and antibacterial evaluation of certain derivatives have been supported by molecular docking studies to predict their effectiveness, suggesting similar research paths for this compound (Ravichandiran et al., 2015).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-11(18)13-4-3-5-14(10-13)17-16(19)12-6-8-15(9-7-12)22(2,20)21/h3-10H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRNYTSOFNMFKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

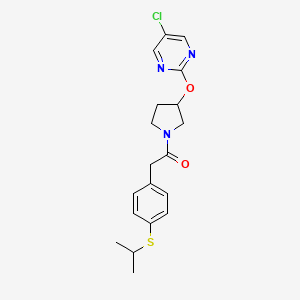

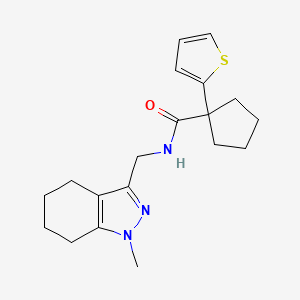

![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)

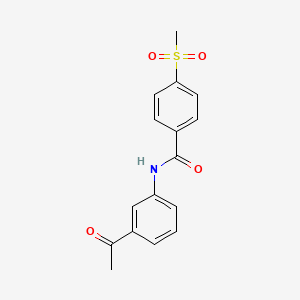

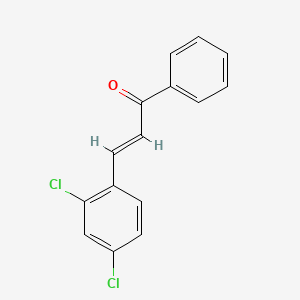

![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)

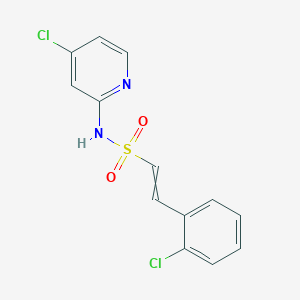

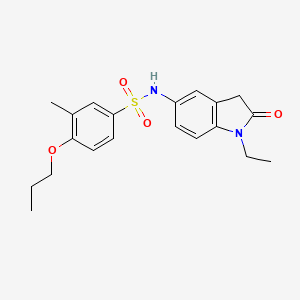

![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)

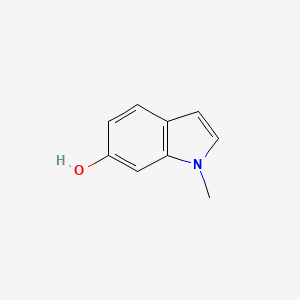

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)

![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)

![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)